Methyl 2-[(3-chloropropyl)sulfanyl]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-chloropropyl)sulfanyl]acetate typically involves the reaction of methyl 2-mercaptoacetate with 1-chloro-3-bromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 1-chloro-3-bromopropane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chloropropyl)sulfanyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be cleaved by water or bases, releasing methanol and thiosalicylic acid.
Substitution: The chlorine atom in the 3-chloropropyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Hydrolysis: Methanol and thiosalicylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Methyl 2-[(3-chloropropyl)sulfanyl]acetate has several applications in scientific research, including:
Organic Chemistry: Used as a precursor for the synthesis of polyfunctionalized pyrrole and thiophene derivatives.
Polymer Chemistry: Involved in the synthesis of chemically amplified photoresist polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization.
Industrial Chemistry: Utilized in both research and development (R&D) and commercial production processes.
Catalysis and Material Science: Preparation and application of sulfonic acid derivatives bonded to inorganic supports.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloropropyl)sulfanyl]acetate involves its functional groups:
Ester Group: Participates in hydrolysis and other reactions.
Sulfide Linkage: Known for its role in biological molecules like cysteine.
Chlorinated Propyl Chain: Introduces a reactive chlorine atom and modifies the molecule’s properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3-bromopropyl)sulfanyl]acetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-[(3-iodopropyl)sulfanyl]acetate: Similar structure but with an iodine atom instead of chlorine.
Methyl 2-[(3-fluoropropyl)sulfanyl]acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-[(3-chloropropyl)sulfanyl]acetate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
methyl 2-(3-chloropropylsulfanyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBQVMKNNAGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60807835 | |
Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62519-33-9 | |
Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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